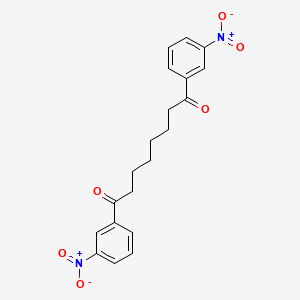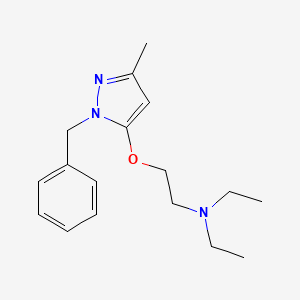
Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group at the first position, a diethylaminoethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For the synthesis of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole, a common approach is to start with the appropriate substituted hydrazine and 1,3-diketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylaminoethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting the growth of various pathogens and reducing inflammation.
Medicine
Medicinally, pyrazole derivatives are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable in various applications.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylaminoethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: Known for its antiviral properties.
Encorafenib: Used in cancer treatment.
Celecoxib: A well-known anti-inflammatory drug.
Crizotinib: Used in the treatment of certain types of cancer.
Lonazolac: An anti-inflammatory agent.
Uniqueness
1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
5372-17-8 |
|---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C17H25N3O/c1-4-19(5-2)11-12-21-17-13-15(3)18-20(17)14-16-9-7-6-8-10-16/h6-10,13H,4-5,11-12,14H2,1-3H3 |
InChI Key |
LCNVRKVMQVOJGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC(=NN1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
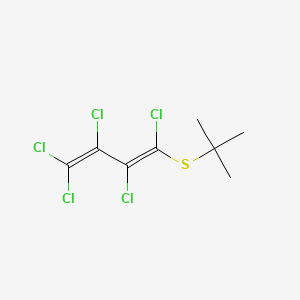
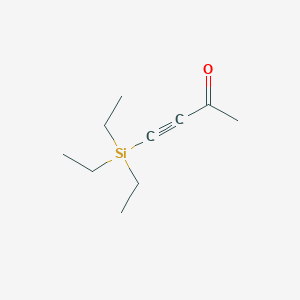
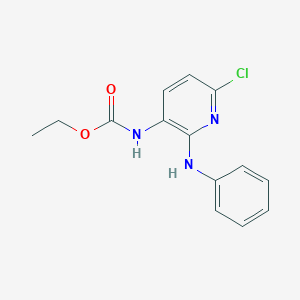
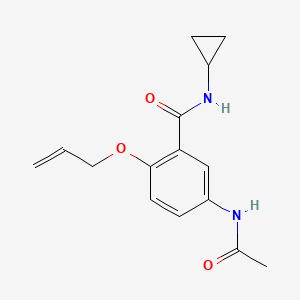
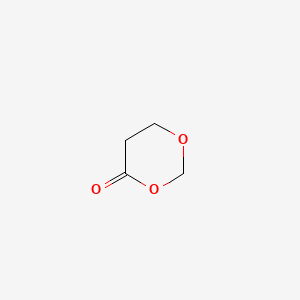
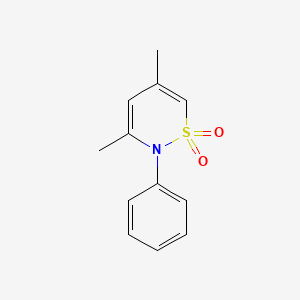

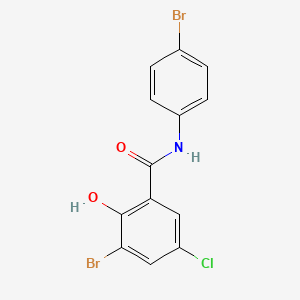

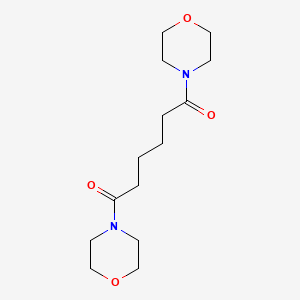
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
